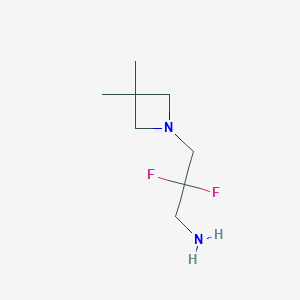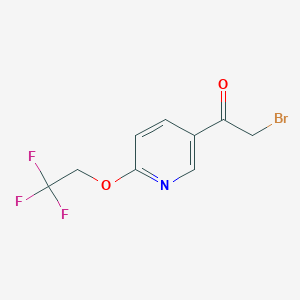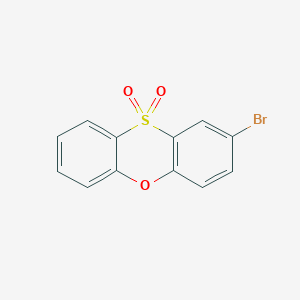
2-Bromophenoxathiine10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromophenoxathiine10,10-dioxide is an organic compound that belongs to the phenoxathiine family It is characterized by the presence of a bromine atom attached to the phenoxathiine core, which is further oxidized to form a dioxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenoxathiine10,10-dioxide typically involves the bromination of phenoxathiine followed by oxidation. One common method is to react phenoxathiine with bromine in the presence of a catalyst to introduce the bromine atom. The resulting bromophenoxathiine is then oxidized using agents such as hydrogen peroxide or peracids to form the dioxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenoxathiine10,10-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can convert the dioxide back to the parent phenoxathiine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenoxathiine derivatives.
Scientific Research Applications
2-Bromophenoxathiine10,10-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.
Mechanism of Action
The mechanism of action of 2-Bromophenoxathiine10,10-dioxide involves its interaction with specific molecular targets. The bromine atom and the dioxide functional group play crucial roles in its reactivity. The compound can interact with enzymes and other proteins, potentially inhibiting their activity by forming covalent bonds or through non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Phenoxathiine: The parent compound without the bromine and dioxide groups.
Phenoxathiine10,10-dioxide: Similar structure but without the bromine atom.
3-Bromo-phenoxathiine10,10-dioxide: Another brominated derivative with the bromine atom at a different position.
Uniqueness
2-Bromophenoxathiine10,10-dioxide is unique due to the presence of both the bromine atom and the dioxide functional group. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activity set it apart from other similar compounds.
Properties
Molecular Formula |
C12H7BrO3S |
|---|---|
Molecular Weight |
311.15 g/mol |
IUPAC Name |
2-bromophenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C12H7BrO3S/c13-8-5-6-10-12(7-8)17(14,15)11-4-2-1-3-9(11)16-10/h1-7H |
InChI Key |
BVNAPTIAOULTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


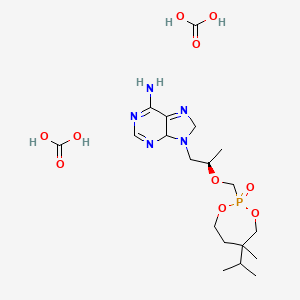
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B15253346.png)

![1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15253365.png)
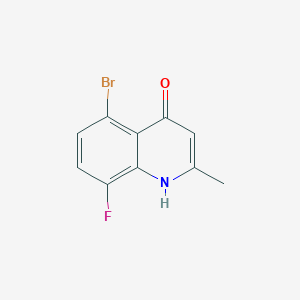
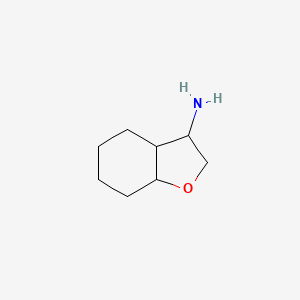
![4-[(Benzyloxy)methyl]-4-(bromomethyl)oxane](/img/structure/B15253392.png)
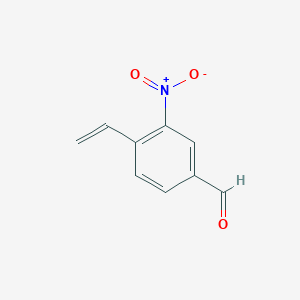

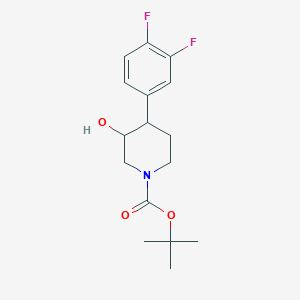
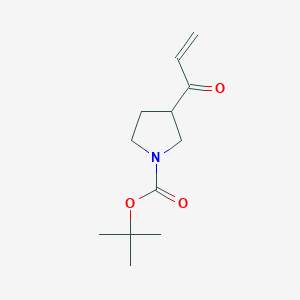
![1-[1-(Aminomethyl)cyclobutyl]butan-1-one](/img/structure/B15253431.png)
